![molecular formula C6H8N2OS2 B2642737 N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide CAS No. 860174-96-5](/img/structure/B2642737.png)
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide, also known as MTSA, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. MTSA is a thiazole derivative that has been synthesized through various methods and has shown promise in scientific research for its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Antibacterial Activity
The emergence of drug-resistant bacteria poses a significant global health challenge. Researchers have synthesized N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide derivatives and investigated their antibacterial properties. These compounds exhibit potent activity against both Gram-negative and Gram-positive bacteria. Notably, derivatives with 4-tert-butyl and 4-isopropyl substitutions demonstrate attractive antibacterial effects against multiple strains. The isopropyl-substituted derivative, in particular, displays a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .
Mode of Action
The interaction between N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide and the cell-penetrating peptide octaarginine reveals a distinctive mode of action. Unlike a simple sum of their individual effects, the drug-peptide complex displays faster bacterial cell killing kinetics. It also creates pores in bacterial cell membranes while showing negligible hemolytic activity toward human red blood cells. This specificity highlights the unique antibiotic activity of small molecules when used in conjunction with cell-penetrating peptides .
Methicillin-Resistant Staphylococcus aureus (MRSA)
Given the alarming prevalence of MRSA, compounds like N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide could offer promising therapeutic options. Investigating its efficacy against MRSA strains is crucial for combating this superbug .
Helicobacter pylori Eradication
H. pylori infection affects a significant portion of the global population. Research exploring the compound’s impact on H. pylori could contribute to effective eradication strategies .
ESKAPE Nosocomial Pathogens
ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are notorious for multidrug resistance. Investigating N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide’s activity against these pathogens is essential .
Combination Therapy
Considering the compound’s hybrid nature, it could be explored in combination therapy with existing antibiotics. Such synergistic approaches may enhance efficacy and combat resistance .
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS2/c1-4-3-11-6(7-4)8-5(9)2-10/h3,10H,2H2,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTVGKRDFNYTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.